

In-Depth Technical Guide to N-Benzylquinidinium Chloride (CAS 77481-82-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylquinidinium chloride*

Cat. No.: *B1277876*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride, identified by the CAS number 77481-82-4, is a cinchona alkaloid-derived quaternary ammonium salt. It serves as a prominent chiral phase-transfer catalyst (PTC) in asymmetric synthesis, enabling the stereoselective formation of a wide range of chemical compounds. Its rigid chiral backbone, derived from quinidine, makes it an effective catalyst for inducing enantioselectivity in various chemical transformations. Beyond its catalytic applications, **N-Benzylquinidinium chloride** and related quaternary ammonium compounds exhibit notable biological activities, particularly antimicrobial properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in asymmetric catalysis with detailed experimental protocols, and insights into its biological mechanism of action.

Chemical and Physical Properties

N-Benzylquinidinium chloride is a white to yellow crystalline powder.^[1] Key quantitative properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₁ ClN ₂ O ₂	[1]
Molecular Weight	451.00 g/mol	
Appearance	White to yellow crystalline powder	[1]
Melting Point	178 °C	
Specific Optical Rotation	[α] _D ²⁰ = +220° to +250° (c=1.0 in MeOH, on dry basis)	[1]
Water Content	≤ 5.0 %	[1]
Assay (on dry basis)	≥ 98.0 %	[1]
Chemical Purity (HPLC Area%)	N-Benzylquinidinium: ≥ 95.0 %N-Benzylidihydroquinidinium: ≤ 5.0 %Any other impurity: ≤ 1.5 %	[1]

Synonyms:

- (8β,9S)-1-Benzyl-9-hydroxy-6'-methoxycinchonan-1-ium chloride[1]
- (8R,9S)-**N-Benzylquinidinium chloride**[1]
- 1-Benzyl-9-hydroxy-6'-methoxycinchonan-1-ium chloride[1]
- Cinchonan-1-ium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8β,9S)[1]

Synthesis

The synthesis of **N-Benzylquinidinium chloride** is achieved through the quaternization of the quinidine alkaloid with benzyl chloride. This nucleophilic substitution reaction targets the more nucleophilic nitrogen atom of the quinuclidine ring system.

Experimental Protocol: Synthesis of N-Benzylquinidinium Chloride

Materials:

- Quinidine
- Benzyl chloride
- Acetonitrile (anhydrous)
- Diethyl ether (anhydrous)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinidine (1.0 eq) in anhydrous acetonitrile.
- Add benzyl chloride (1.1 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The product, **N-Benzylquinidinium chloride**, will precipitate out of the solution. If precipitation is incomplete, the volume of acetonitrile can be reduced under reduced pressure.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.
- Dry the purified **N-Benzylquinidinium chloride** under vacuum to yield a white to yellowish crystalline powder.

Characterization: The final product should be characterized by determining its melting point, specific optical rotation, and by spectroscopic methods such as ^1H NMR and ^{13}C NMR to confirm its structure and purity.

Applications in Asymmetric Phase-Transfer Catalysis

N-Benzylquinidinium chloride is a highly effective chiral phase-transfer catalyst for a variety of asymmetric transformations, including alkylations, Michael additions, and aldol reactions. The catalyst facilitates the transfer of an anionic nucleophile from an aqueous or solid phase to an organic phase where it reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Asymmetric Alkylation of Glycine Imines

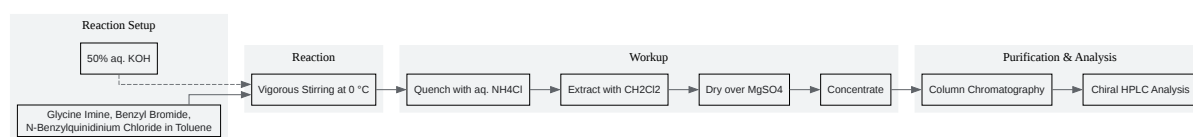
A prominent application of **N-Benzylquinidinium chloride** is in the enantioselective alkylation of N-(diphenylmethylene)glycine esters, which are precursors to α -amino acids.

Materials:

- N-(Diphenylmethylene)glycine tert-butyl ester
- Benzyl bromide
- **N-Benzylquinidinium chloride** (catalyst)
- Toluene
- 50% Aqueous potassium hydroxide solution
- Dichloromethane
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and **N-Benzylquinidinium chloride** (0.01-0.1 eq) in toluene, add benzyl bromide (1.2 eq).
- Cool the mixture to 0 °C and add a 50% aqueous solution of potassium hydroxide dropwise.
- Stir the biphasic mixture vigorously at 0 °C. The reaction progress can be monitored by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane and quench by the addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched alkylated product.
- The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.



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Caption: Workflow for the asymmetric alkylation of a glycine imine.

Asymmetric Michael Addition

N-Benzylquinidinium chloride can also catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a key reaction for the synthesis of complex chiral molecules.

Materials:

- 1,3-Dicarbonyl compound (e.g., diethyl malonate)
- Nitroalkene (e.g., β -nitrostyrene)
- **N-Benzylquinidinium chloride** (catalyst)
- Toluene
- Potassium carbonate (solid)

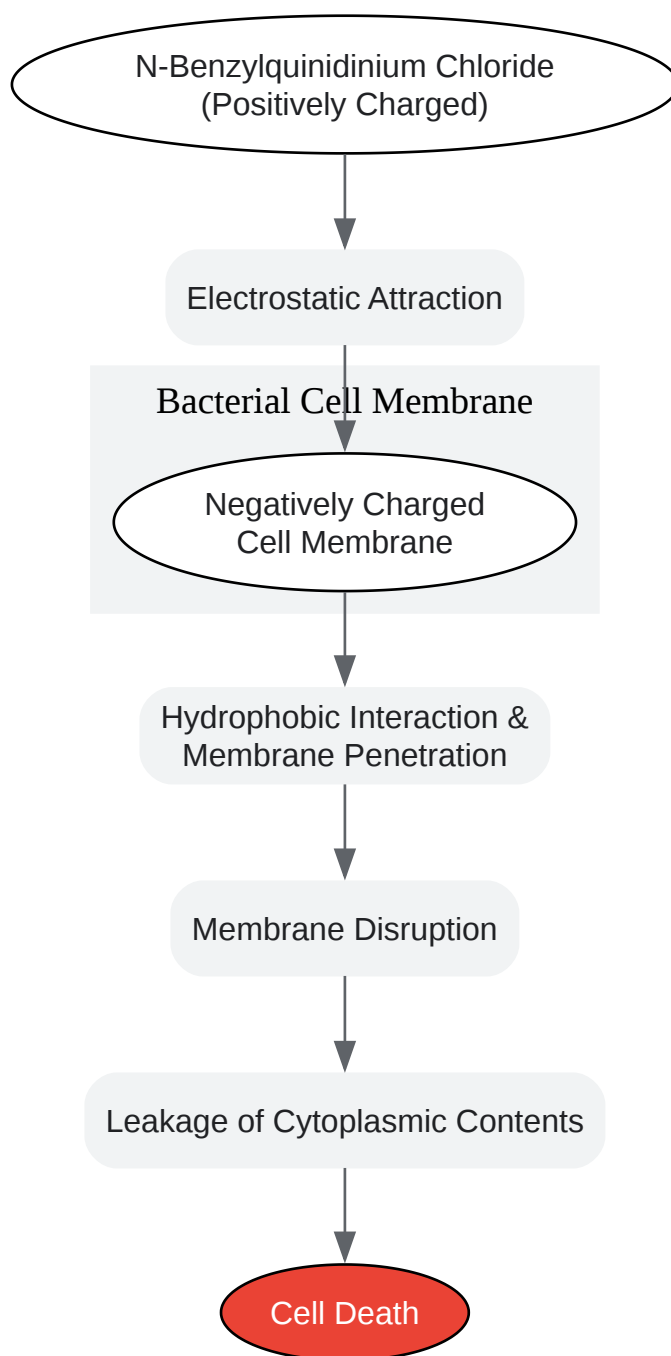
Procedure:

- To a mixture of the 1,3-dicarbonyl compound (1.2 eq), the nitroalkene (1.0 eq), and **N-Benzylquinidinium chloride** (0.05 eq) in toluene, add finely powdered potassium carbonate (2.0 eq).
- Stir the heterogeneous mixture at room temperature. Monitor the reaction by TLC.
- Once the reaction is complete, filter off the solid base.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.

Biological Activity and Mechanism of Action

While **N-Benzylquinidinium chloride** is primarily utilized for its catalytic properties in synthesis, as a quaternary ammonium compound (QAC), it is expected to exhibit antimicrobial activity. The general mechanism of action for QACs against bacteria involves the disruption of the cell membrane.

The positively charged quaternary ammonium headgroup of the molecule is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.^{[2][3]} The hydrophobic benzyl and quinidine moieties then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.^{[4][5]}



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Caption: Proposed antimicrobial mechanism of **N-Benzylquinidinium chloride**.

Currently, there is limited information available in the scientific literature regarding the specific effects of **N-Benzylquinidinium chloride** on eukaryotic cell signaling pathways. Its primary characterized role remains in the field of asymmetric catalysis.

Analytical Data

While a comprehensive public database of NMR and crystallographic data for CAS 77481-82-4 is not readily available, typical characterization would involve ^1H and ^{13}C NMR spectroscopy. The ^1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline and benzyl groups, the vinyl protons, and the aliphatic protons of the quinuclidine core. The ^{13}C NMR spectrum would similarly display distinct signals for the carbon atoms in these different environments. For closely related compounds, such as other cinchona alkaloid-derived quaternary ammonium salts, detailed NMR and crystallographic data can be found in the scientific literature.

Conclusion

N-Benzylquinidinium chloride is a valuable and versatile chiral phase-transfer catalyst that has found significant application in asymmetric synthesis. Its ability to induce high enantioselectivity in a range of important chemical reactions makes it a powerful tool for the synthesis of chiral molecules in academic and industrial research. While its biological activities are less explored, its structural classification as a quaternary ammonium compound suggests antimicrobial properties through membrane disruption. Further research into its biological effects and the development of new catalytic applications will undoubtedly continue to expand the utility of this important molecule.

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- To cite this document: BenchChem. [In-Depth Technical Guide to N-Benzylquinidinium Chloride (CAS 77481-82-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277876#cas-number-77481-82-4-properties-and-uses]

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